Diiron titanium pentaoxide

Visible-light photocatalysis Band gap engineering Pseudobrookite

Diiron titanium pentaoxide (CAS 12023-27-7), also known as iron titanium oxide or ferric pseudobrookite, is a pseudobrookite-type ceramic semiconductor with the formula Fe₂TiO₅. It belongs to the Fe–Ti–O ternary system and crystallizes in an orthorhombic Cmcm space group.

Molecular Formula Fe2O5Ti
Molecular Weight 239.552
CAS No. 12023-27-7
Cat. No. B577190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiron titanium pentaoxide
CAS12023-27-7
Synonymsdiiron titanium pentaoxide
Molecular FormulaFe2O5Ti
Molecular Weight239.552
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Fe+3].[Fe+3]
InChIInChI=1S/2Fe.5O.Ti/q2*+3;5*-2;+4
InChIKeyGGDHARRZAAXEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diiron Titanium Pentaoxide (Fe₂TiO₅): A Pseudobrookite-Type Multifunctional Oxide for Visible-Light Photocatalysis, Energy Storage, and Thermoelectrics


Diiron titanium pentaoxide (CAS 12023-27-7), also known as iron titanium oxide or ferric pseudobrookite, is a pseudobrookite-type ceramic semiconductor with the formula Fe₂TiO₅. It belongs to the Fe–Ti–O ternary system and crystallizes in an orthorhombic Cmcm space group [1]. Fe₂TiO₅ possesses a narrow indirect band gap of approximately 1.95–2.05 eV, enabling strong visible-light absorption up to ~600 nm, and exhibits ferrimagnetic-to-paramagnetic behavior at room temperature [2]. Its combination of semiconducting, magnetic, dielectric, and thermoelectric properties distinguishes it from other iron or titanium oxides and drives its evaluation for photocatalysis, lithium-ion battery anodes, and thermoelectric devices.

Why Fe₂TiO₅ Cannot Be Replaced by Generic TiO₂, Fe₂O₃, or FeTiO₃ in Critical Performance Applications


The Fe–Ti–O system encompasses several structurally and electronically distinct phases—including anatase/rutile TiO₂, hematite α-Fe₂O₃, ilmenite FeTiO₃, and ulvöspinel Fe₂TiO₄—each with different crystal structures, band gaps, redox potentials, and magnetic ordering [1]. Fe₂TiO₅ is the most thermodynamically stable phase among the Fe-titanates at high temperature under oxidizing conditions [2]. Simple blending of TiO₂ and Fe₂O₃ does not reproduce the pseudobrookite structure, the characteristic 1.95–2.05 eV band gap, the Fe³⁺/Fe²⁺ redox couple, or the ferrimagnetic ordering that underpin Fe₂TiO₅’s performance. Consequently, substituting a generic iron or titanium oxide for Fe₂TiO₅ will result in measurable losses in visible-light photocatalytic efficiency, lithium-ion storage capacity, magnetic response, or thermoelectric figure of merit, as quantified in the evidence items below.

Head-to-Head Quantitative Differentiation: Fe₂TiO₅ vs. TiO₂, Fe₂O₃, BiVO₄, and Fe₁.₅Ti₁.₅O₅


Band Gap Reduction: Fe₂TiO₅ vs. TiO₂ – Enabling Visible-Light Photocatalysis

Fe₂TiO₅ exhibits an indirect band gap of 1.96 eV, compared to 2.45 eV for Fe-doped TiO₂ and 3.0–3.2 eV for pristine anatase/rutile TiO₂ [1]. A separate study determined the direct optical band gap of pure Fe₂TiO₅ as 1.95 eV via Tauc plot analysis of UV-Vis diffuse reflectance spectroscopy [2]. This 1.0–1.25 eV narrowing relative to pure TiO₂ shifts the absorption edge from the ultraviolet (~380 nm) into the visible region (~580–600 nm), accessing a substantially larger fraction of the solar spectrum.

Visible-light photocatalysis Band gap engineering Pseudobrookite

Visible-Light Photocatalytic Degradation: Fe₂TiO₅/TiO₂ vs. P25 TiO₂

Fe₂TiO₅/TiO₂ nanoheterostructure hollow spheres (FT4) achieved 95% decolorization of Rhodamine B (RhB) under solar-simulated light, while commercial Degussa P25 TiO₂ reached only 61% under identical conditions [1]. The apparent first-order degradation rate constant of the FT4 heterostructure was approximately three times higher than that of P25. The superior performance is attributed to the Fe₂TiO₅ component extending light absorption into the visible range and the heterojunction promoting charge separation.

Heterogeneous photocatalysis Rhodamine B degradation Heterostructure

Ciprofloxacin Degradation: Fe₂TiO₅/BiVO₄ Heterojunction vs. Pure BiVO₄ and Pure Fe₂TiO₅

An S-scheme Fe₂TiO₅(20 wt%)/BiVO₄ nano-heterojunction achieved 94.2% removal of the antibiotic ciprofloxacin (CIP, 50 mg/L) within 90 minutes in the presence of H₂O₂ (20 mM) under visible light [1]. Under identical conditions, pure BiVO₄ removed only 43.8% and pure Fe₂TiO₅ removed only 48.2% of CIP. The 2.0–2.2 fold enhancement is driven by efficient spatial separation of photogenerated carriers at the S-scheme interface, preserving the high reduction potential of Fe₂TiO₅ conduction band electrons and the high oxidation potential of BiVO₄ valence band holes.

Pharmaceutical wastewater treatment Fenton-like catalysis S-scheme heterojunction

Lithium-Ion Battery Anode Capacity: Fe₂TiO₅ vs. TiO₂ and Fe₂O₃

Porous Fe₂TiO₅ microparticulates delivered a reversible capacity of 468.3 mAh g⁻¹ after 100 cycles at a current density of 100 mA g⁻¹, which is approximately four times higher than that of porous TiO₂ microspheres and twice that of Fe₂O₃ nanoparticles tested under comparable conditions [1]. The Fe₂TiO₅ anode also exhibited superior rate capability and long-term cycling stability, retaining 234.1 mAh g⁻¹ at 500 mA g⁻¹ over an additional 250 cycles.

Lithium-ion batteries Anode material Electrochemical energy storage

Thermoelectric Seebeck Coefficient: Fe₂TiO₅ vs. Fe₁.₅Ti₁.₅O₅ and FeTi₂O₅

First-principles DFT+U calculations predict that n-type Fe₂TiO₅ exhibits a peak Seebeck coefficient of 1913 μV K⁻¹ and a thermoelectric figure of merit ZT = 1.21 at 300 K [1]. In the same study, the related pseudobrookite compositions Fe₁.₅Ti₁.₅O₅ and FeTi₂O₅ showed significantly lower peak Seebeck coefficients of 1217 μV K⁻¹ and 616 μV K⁻¹, respectively. The ZT value of 1.21 for Fe₂TiO₅ exceeds the practical threshold of ZT ≥ 1.0 for competitive thermoelectric devices.

Thermoelectric materials Seebeck coefficient Figure of merit (ZT)

Magnetization Tunability via Calcination Temperature: Fe₂TiO₅ Saturation Magnetization Range

Fe₂TiO₅ nanopowders exhibit ferrimagnetic–paramagnetic behavior at room temperature, with saturation magnetization that can be tuned from approximately 9 emu g⁻¹ when calcined at 1000 °C to 16 emu g⁻¹ at 1300 °C [1]. This tunability arises from improved crystallinity and phase purity at higher calcination temperatures. In contrast, α-Fe₂O₃ (hematite) typically shows weak ferromagnetism with Ms < 2 emu g⁻¹ at room temperature, while γ-Fe₂O₃ (maghemite) can reach 70 emu g⁻¹ but lacks the thermal stability and semiconductor properties of Fe₂TiO₅ [2].

Magnetic materials Ferrimagnetism Pseudobrookite ceramics

Proven High-Value Application Scenarios for Diiron Titanium Pentaoxide (Fe₂TiO₅)


Visible-Light-Driven Photocatalytic Water and Wastewater Treatment

As demonstrated by the 95% RhB decolorization (vs. 61% for P25 TiO₂) and the 94.2% ciprofloxacin removal by Fe₂TiO₅/BiVO₄ heterojunctions [1][2], Fe₂TiO₅ is a core component for advanced oxidation processes that operate under natural sunlight. Procurement of Fe₂TiO₅ is justified when building photocatalytic reactors for dye effluent, pharmaceutical wastewater, or emerging contaminant degradation where UV-only TiO₂ systems are insufficient.

High-Capacity Lithium-Ion Battery Anodes

Porous Fe₂TiO₅ microparticulates provide a reversible capacity of 468.3 mAh g⁻¹, significantly outperforming TiO₂ and Fe₂O₃ anodes [3]. This makes Fe₂TiO₅ a compelling active material for next-generation LIB anodes, especially in applications requiring high energy density and long cycle life, such as electric vehicles and grid storage.

Thermoelectric Waste-Heat Recovery Devices

With a predicted Seebeck coefficient of 1913 μV K⁻¹ and a room-temperature ZT of 1.21, n-type Fe₂TiO₅ is theoretically among the most promising oxide thermoelectrics [4]. Industrial and research procurement should target Fe₂TiO₅ for fabrication of thermoelectric modules aiming to convert low-grade waste heat (50–300 °C) into electricity, particularly where earth-abundant, non-toxic materials are required.

Magnetically Recoverable Photocatalysts and Multiferroic Devices

Fe₂TiO₅ combines tunable ferrimagnetism (Ms = 9–16 emu g⁻¹) with visible-light photocatalytic activity and semiconducting behavior [5][6]. This multifunctionality enables magnetically separable catalyst systems—where the catalyst can be recovered via an external magnetic field after water treatment—and positions Fe₂TiO₅ as a candidate for multiferroic memory or sensor devices exploiting coupled magnetic, electronic, and optical orders.

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